Silver metavanadate

Übersicht

Beschreibung

Silver metavanadate is an inorganic compound with the chemical formula AgVO₃. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is soluble in dilute nitric acid and ammonia but insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silver metavanadate can be synthesized through various methods, including sol-gel processes, chemical vapor deposition, and laser ablation . These methods involve the reaction of silver nitrate with vanadium pentoxide under controlled conditions to form the desired compound.

Industrial Production Methods: In industrial settings, silver vanadium trioxide is typically produced through high-temperature solid-state reactions. This involves mixing silver oxide and vanadium pentoxide in stoichiometric ratios and heating the mixture to high temperatures to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: Silver metavanadate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.

Reduction: It can be reduced using reducing agents like hydrogen or carbon monoxide.

Substitution: Substitution reactions can occur with halogens or other reactive species under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various vanadium oxides and silver compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Antimicrobial Properties

Silver metavanadate exhibits significant antimicrobial activity, making it a candidate for use in medical materials. Research indicates that nanostructured silver vanadate decorated with silver nanoparticles demonstrates effective antimicrobial action against pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Candida albicans . The mechanism involves the release of silver ions, which interact with bacterial cell metabolism, leading to cell death .

Dental Materials

Recent studies have highlighted the incorporation of silver vanadate into dental materials. The addition of α-AgVO₃ nanowires has been shown to enhance the mechanical properties and maintain structural integrity while providing antibacterial effects . This dual functionality is crucial for improving the longevity and effectiveness of dental applications.

Environmental Applications

Photocatalytic Activity

this compound nanoparticles have been researched for their photocatalytic capabilities, particularly in wastewater treatment. They demonstrate efficiency in degrading organic pollutants such as methylene blue dye under UV light exposure . The synthesis of these nanoparticles via green methods has also been explored, indicating a sustainable approach to environmental remediation.

| Pollutant | Degradation Efficiency |

|---|---|

| Methylene Blue | 98.15% after 180 minutes |

| Rhodamine B | 75.89% after 180 minutes |

Material Science Applications

Nanostructured Materials

The unique properties of this compound allow for its use in creating nanostructured materials with varied morphologies such as nanowires and nanotubes. These structures are critical for applications in electronics and sensors due to their enhanced surface area and reactivity . The ability to tailor the synthesis methods allows researchers to modify the physical and chemical properties for specific applications.

Case Study 1: Antimicrobial Efficacy

In a systematic review conducted by Alves et al., the incorporation of nanostructured silver vanadate into dental materials was evaluated. The study concluded that these materials exhibited significant antimicrobial properties without compromising mechanical strength, demonstrating their potential for clinical use in dentistry .

Case Study 2: Photocatalytic Degradation

A study investigating the photocatalytic activity of AgVO₃ nanoparticles found that they effectively degraded methylene blue dye under UV light, achieving a degradation efficiency of over 98% within three hours. This highlights their potential utility in wastewater treatment applications .

Wirkmechanismus

The mechanism by which silver vanadium trioxide exerts its effects involves the interaction of its silver and vanadium components with biological molecules. The silver ions disrupt bacterial cell membranes, leading to cell death, while the vanadium component can interfere with various metabolic pathways . This synergistic action enhances the compound’s overall effectiveness as an antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Vanadium Pentoxide (V₂O₅): Known for its use as a catalyst and in batteries.

Vanadium Dioxide (VO₂): Exhibits unique phase transition properties.

Vanadium Sesquioxide (V₂O₃): Used in various industrial applications.

Uniqueness: Silver metavanadate stands out due to its combination of silver and vanadium, which imparts unique redox and antimicrobial properties. This makes it particularly valuable in applications where both catalytic and antimicrobial actions are desired .

Biologische Aktivität

Silver metavanadate (AgVO₃) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications and its interactions with biological systems. This article synthesizes current research findings on the biological activity of this compound, presenting data tables, case studies, and detailed research insights.

This compound is a silver-based ternary oxide that exhibits semiconductor properties, particularly as a visible light-active material due to its small band gap. It can be synthesized through various methods, including electrodeposition and precipitation from silver nitrate and ammonium metavanadate solutions. The compound typically crystallizes in a monoclinic phase, characterized by specific lattice parameters that influence its physical properties and reactivity.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial efficacy. Research indicates that this compound exhibits potent antibacterial properties against various pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

The antimicrobial action of this compound is primarily attributed to the release of silver ions (Ag⁺), which interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, vanadium in its oxidative state (V⁵⁺) can bind to thiol groups in cellular proteins, creating complexes that induce oxidative stress within bacterial cells. This dual mechanism enhances the compound's effectiveness as an antimicrobial agent.

Case Studies

- Antimicrobial Efficacy in Dental Materials : A systematic review evaluated the incorporation of nanostructured silver vanadate into dental materials. The study found that adding silver vanadate significantly improved the antimicrobial properties without compromising mechanical integrity. The effectiveness was assessed against common oral pathogens, demonstrating substantial reductions in bacterial viability.

- Cytotoxicity Assessments : In vitro studies using THP-1 macrophage-like cells showed that this compound did not significantly affect cell viability at lower concentrations (3.9 μg/mL). However, higher concentrations led to increased production of reactive oxygen species (ROS), indicating a dose-dependent response that may influence cytotoxicity and inflammatory pathways .

Data Tables

| Study | Concentration (μg/mL) | Bacterial Strains Tested | Efficacy |

|---|---|---|---|

| Alves et al., 2021 | 2.5 - 10 | MRSA, E. coli | Significant reduction in viability |

| Kim et al., 2023 | 3.9 - 15.62 | S. aureus, P. aeruginosa | No cytotoxic effect at 3.9 μg/mL |

| Pimentel et al., 2020 | 5 - 20 | Oral pathogens | Enhanced antimicrobial activity |

Biocompatibility Studies

While the antimicrobial properties are promising, the biocompatibility of this compound remains under investigation. Studies indicate that at certain concentrations, it does not adversely affect normal human cells such as oral keratinocytes and gingival fibroblasts . However, further research is required to fully understand the inflammatory responses and long-term effects on human tissues.

Eigenschaften

IUPAC Name |

silver;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.3O.V/q+1;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVDHKVWJUPFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

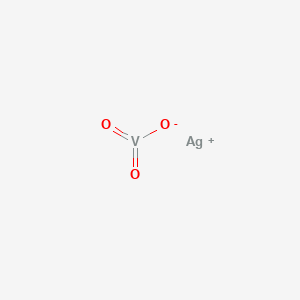

Canonical SMILES |

[O-][V](=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgO3V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.808 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange odorless powder; [MSDSonline] | |

| Record name | Silver vanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13497-94-4 | |

| Record name | Silver vanadium oxide (AgVO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013497944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver vanadium oxide (AgVO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver vanadium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Silver metavanadate (AgVO3) possesses a distinct structure influenced by its synthesis conditions. It can exhibit various morphologies, including square-like particles. [] The molecular formula of this compound is AgVO3, and its molecular weight is 206.8 g/mol. While specific spectroscopic data may vary depending on the morphology and synthesis method, techniques like X-ray diffraction and Raman spectroscopy are commonly employed for characterization.

A: this compound acts as a catalyst in various chemical reactions. One prominent application is its ability to activate persulfates like peroxodisulfate, generating reactive oxygen species (ROS) such as sulfate and hydroxyl radicals. [] This catalytic activity makes this compound effective in degrading organic pollutants in water, including phenols, pesticides, antibiotics, and organic dyes. [] Notably, this process can achieve complete mineralization of these pollutants, yielding carbon dioxide as the primary product. []

A: Several methods exist for synthesizing this compound. A cost-effective and efficient method involves a chemical precipitation approach. [] This method entails dissolving this compound in methanol and separately dissolving vanadium pentoxide (V2O5), sodium hydroxide (NaOH), and terephthalic acid in water. Combining these solutions under controlled conditions, followed by washing and drying steps, results in the formation of square-like this compound particles. []

A: The morphology and size of this compound particles significantly impact their catalytic activity. For example, square-like this compound particles, synthesized through specific methods, have demonstrated enhanced catalytic efficiency in degrading organic pollutants. [] This emphasizes the importance of controlling the synthesis parameters to obtain this compound with desired structural characteristics for specific catalytic applications.

A: Various analytical methods are employed to characterize this compound. Electron paramagnetic resonance (EPR) spectroscopy is particularly useful in studying the generation of reactive oxygen species during its catalytic activity. [] Other techniques include X-ray diffraction for structural analysis, transmission electron microscopy for morphology assessment, and UV-Vis spectroscopy for optical property determination.

A: While this compound demonstrates promise in environmental remediation by degrading organic pollutants, it is crucial to evaluate its potential environmental impact. [] Research should focus on understanding its fate and transport in the environment, potential for bioaccumulation, and long-term effects on ecosystems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.